Tris(4-methoxyphenyl)phosphine

Catalog No.
S703566
CAS No.
855-38-9
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-methoxyphenyl)phosphine

CAS Number

855-38-9

Product Name

Tris(4-methoxyphenyl)phosphine

IUPAC Name

tris(4-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3

InChI Key

UYUUAUOYLFIRJG-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

The exact mass of the compound Tris(4-methoxyphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(4-methoxyphenyl)phosphine, CAS 855-38-9, is an air-stable, solid triarylphosphine that serves as a critical ligand and reagent in organic synthesis. Unlike its unsubstituted analog, triphenylphosphine (TPP), the three electron-donating methoxy groups at the para-positions significantly increase the electron density on the phosphorus atom. This modification enhances its nucleophilicity and alters its performance profile in transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and classical organophosphorus reactions. Its distinct electronic character makes it a specific choice for applications requiring a more electron-rich, Lewis-basic phosphine than the common TPP.

Substituting Tris(4-methoxyphenyl)phosphine with the less expensive, default choice of triphenylphosphine (TPP) often leads to suboptimal or failed outcomes. The para-methoxy groups are not inert substituents; they are potent electron-donating groups that fundamentally alter the ligand's electronic properties. This results in a lower oxidation potential, making associated metal centers more electron-rich and often accelerating the rate-limiting oxidative addition step in cross-coupling cycles. In reactions like the Wittig or Staudinger, the polarity of the resulting tris(4-methoxyphenyl)phosphine oxide byproduct is significantly different from that of triphenylphosphine oxide (TPPO), which can be leveraged to simplify purification and improve process efficiency—a critical factor in large-scale synthesis where chromatographic removal of TPPO is impractical.

Quantifiably Stronger Electron-Donating Ability vs. Triphenylphosphine

The electron-donating strength of Tris(4-methoxyphenyl)phosphine is quantitatively demonstrated by its significantly lower oxidation potential compared to triphenylphosphine (TPP). Cyclic voltammetry measurements show its anodic peak potential is approximately 47.7% lower than that of TPP, confirming its identity as a substantially more electron-rich ligand.

Evidence DimensionAnodic Peak Potential (vs Fc+/0)
Target Compound Data+0.535 V
Comparator Or BaselineTriphenylphosphine (TPP): +1.04 V
Quantified Difference-0.505 V (47.7% lower oxidation potential)
ConditionsCyclic voltammetry in CH3CN/[nBu4N][ClO4] electrolyte, potentials relative to the Ferrocene/Ferrocenium couple.

This strong electron-donating character directly accelerates key catalytic steps like oxidative addition, making it the correct choice for challenging coupling reactions where TPP is ineffective.

Dramatically Increased Yields in Suzuki-Miyaura Cross-Coupling

In a direct comparison for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid, the use of Tris(4-methoxyphenyl)phosphine as a ligand resulted in a near-quantitative yield. Under identical microwave-assisted conditions, the standard comparator ligand, triphenylphosphine (TPP), produced the target product in only a low yield, demonstrating a clear performance-based reason for selection.

Evidence DimensionIsolated Product Yield
Target Compound Data98%
Comparator Or BaselineTriphenylphosphine (TPP): 19%
Quantified Difference+79 percentage points in yield
ConditionsPd(OAc)2 catalyst, K2CO3 base, coupling of 4-bromoanisole with phenylboronic acid under microwave irradiation (150 °C, 5 min) in aqueous DMF.

For specific substrate classes in Suzuki couplings, selecting this ligand over TPP can be the difference between a viable synthetic route and a failed reaction, directly impacting project timelines and costs.

Superior Performance as a Nucleophilic Catalyst in Oxa-Michael Additions

As a nucleophilic organocatalyst, Tris(4-methoxyphenyl)phosphine significantly outperforms triphenylphosphine (TPP) in promoting the oxa-Michael addition of alcohols to activated alkenes. In the reaction between 1-propanol and acrylonitrile, it delivered a 98% conversion after 24 hours, whereas TPP achieved only 27% conversion under the same solvent-free conditions. This highlights its enhanced Lewis basicity and suitability for reactions dependent on nucleophilic phosphine catalysis.

Evidence DimensionReaction Conversion
Target Compound Data98% (after 24h)
Comparator Or BaselineTriphenylphosphine (TPP): 27% (after 24h)
Quantified Difference3.6 times higher conversion
ConditionsCatalyst loading of 1 mol%, reaction of acrylonitrile (1 equiv) with 1-propanol (2 equiv) at 23 °C, solvent-free.

For process development in organocatalysis, choosing this compound enables higher throughput and efficiency, especially with less reactive substrates where TPP fails to provide useful conversion rates.

Catalysis of Challenging Cross-Coupling Reactions

This compound is the right choice for palladium- or nickel-catalyzed cross-coupling reactions involving electron-rich or sterically hindered substrates where the oxidative addition step is rate-limiting. Its potent electron-donating nature, confirmed by its low oxidation potential, facilitates the formation of the active catalytic species and can dramatically improve reaction yields compared to less electron-rich phosphines like TPP.

High-Efficiency Nucleophilic Organocatalysis

For organocatalytic transformations that rely on the nucleophilicity of the phosphine, such as oxa-Michael additions, this compound is a preferred choice. Its demonstrated ability to achieve significantly higher conversions than TPP with less reactive substrates makes it ideal for developing efficient, metal-free synthetic methodologies.

Process-Scale Synthesis Requiring Simplified Byproduct Removal

In large-scale Wittig, Staudinger, or Mitsunobu reactions, the resulting tris(4-methoxyphenyl)phosphine oxide byproduct has different solubility properties than triphenylphosphine oxide (TPPO). This difference can be exploited to develop non-chromatographic, precipitation- or extraction-based purification protocols, which are more scalable and cost-effective for industrial production.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

352.12283153 Da

Monoisotopic Mass

352.12283153 Da

Heavy Atom Count

25

UNII

PF5BT47LZ8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

855-38-9

Wikipedia

Tris(4-methoxyphenyl)phosphine

General Manufacturing Information

Phosphine, tris(4-methoxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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